
Suc-Ala-Gln-Pro-Phe-pNA
描述
Suc-Ala-Gln-Pro-Phe-pNA (CAS: 128822-33-3) is a synthetic tetrapeptide substrate modified with a succinyl (Suc) group at the N-terminus and a para-nitroaniline (pNA) chromogenic group at the C-terminus. Its molecular formula is C₃₂H₃₉O₁₀N₇, with an average molecular weight of 681.69 g/mol . The sequence includes alanine (Ala), glutamine (Gln), proline (Pro), and phenylalanine (Phe), making it a substrate for proteases or peptidases that recognize specific peptide motifs.
This compound is synthesized via solid-phase peptide synthesis (SPPS), involving resin-based coupling of protected amino acids, followed by pNA conjugation and cleavage using trifluoroacetic acid (TFA)-based solutions . It is primarily used in biochemical assays to study enzyme kinetics, particularly in food additive analysis (e.g., testing protease activity in food quality control) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Gln-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection and coupling: The amino group is deprotected, and the next protected amino acid is coupled using reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions
Suc-Ala-Gln-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Enzymes: Chymotrypsin, elastase, and PPIases are commonly used to catalyze the hydrolysis of this compound.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction.
Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions .
Major Products
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 400-410 nm .
科学研究应用
Suc-Ala-Gln-Pro-Phe-pNA is extensively used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of enzymes such as chymotrypsin, elastase, and PPIases.
Drug Screening: The compound is used to evaluate the inhibitory effects of potential drug candidates on target enzymes.
Biochemical Studies: It aids in understanding the catalytic mechanisms and substrate specificities of various proteases and isomerases.
Medical Research: The compound is used to study diseases related to enzyme dysfunction, such as Alzheimer’s disease and cancer
作用机制
The mechanism of action of Suc-Ala-Gln-Pro-Phe-pNA involves its hydrolysis by specific enzymes. For example, chymotrypsin cleaves the peptide bond between the phenylalanine and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 400-410 nm. The molecular targets include the active sites of the enzymes, where the substrate binds and undergoes catalysis .
相似化合物的比较
Comparison with Structurally Similar Compounds
The functional specificity of Suc-Ala-Gln-Pro-Phe-pNA is influenced by its amino acid sequence and modifications. Below is a comparative analysis with four closely related substrates:
Structural and Functional Comparison Table
Key Differences and Implications
Amino Acid Substitutions
- Gln vs. Glu : Replacing Gln (neutral polar) with Glu (negatively charged) in Suc-Ala-Glu-Pro-Phe-pNA alters substrate recognition by Pin1, which catalyzes cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs. The Glu residue may mimic phosphorylated residues in certain assays .
- Gln vs. Ala: Suc-Ala-Ala-Pro-Phe-pNA lacks the Gln side chain, reducing hydrophilicity (average hydrophobicity: 1.2 vs. -0.13 for this compound) . This enhances its specificity for elastase, which prefers small, non-polar residues at the P2 position .
- Gln vs. Leu: Suc-Ala-Leu-Pro-Phe-pNA incorporates Leu (hydrophobic), making it a substrate for FKBP, an enzyme involved in immunosuppressive pathways. The hydrophobic substitution facilitates binding to FKBP’s active site .
Molecular Weight and Solubility
- Higher molecular weight compounds like this compound (681.69 g/mol) and Suc-Ala-Glu-Pro-Phe-pNA (682.68 g/mol) exhibit lower solubility in aqueous buffers compared to Suc-Ala-Ala-Pro-Phe-pNA (624.64 g/mol). This necessitates the use of organic solvents like DMSO for stock solutions .
Enzyme Specificity
- Pin1 : Suc-Ala-Glu-Pro-Phe-pNA is critical for studying Pin1’s role in cancer, as its catalytic activity regulates cell cycle proteins .
- Elastase : Suc-Ala-Ala-Pro-Phe-pNA’s Ala-Ala sequence mimics elastase’s natural substrates, enabling precise kinetic measurements .
- FKBP: The Leu substitution in Suc-Ala-Leu-Pro-Phe-pNA allows competitive inhibition studies with FK506, a clinically used immunosuppressant .
This compound in Food Additive Analysis
The FAO/WHO Committee uses this substrate in colorimetric assays to evaluate protease activity in food additives. Hydrolysis of the pNA group releases a yellow product (λmax = 405 nm), enabling real-time monitoring of enzymatic activity .
Therapeutic and Mechanistic Insights from Analogues
- Suc-Ala-Glu-Pro-Phe-pNA : Studies using this substrate revealed Pin1’s overexpression in breast cancer, driving tumor progression via cyclin D1 stabilization .
- Suc-Ala-Ala-Pro-Phe-pNA : Demonstrated high specificity for pancreatic elastase, aiding in the development of elastase inhibitors for treating inflammation .
- Suc-Ala-Leu-Pro-Phe-pNA: Identified FKBP12 as a critical target for tacrolimus (FK506), advancing transplant immunology research .
生物活性
Suc-Ala-Gln-Pro-Phe-pNA is a synthetic peptide compound widely studied for its biological activity, particularly as a substrate for various proteolytic enzymes. This article delves into its biochemical properties, applications in research, and findings from relevant studies.
Chemical Structure and Properties
This compound consists of a succinyl group (Suc) attached to a sequence of amino acids: Alanine (Ala), Glutamine (Gln), Proline (Pro), and Phenylalanine (Phe), culminating in the chromogenic p-nitroaniline (pNA) moiety. The structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 382.39 g/mol
- CAS Number : 128822-33-3
This compound is characterized by its ability to undergo hydrolysis when acted upon by proteases, resulting in the release of p-nitroaniline, which can be quantitatively measured via spectrophotometry at wavelengths around 400-410 nm .
Substrate for Proteases
This compound serves as an effective substrate for various proteases, including serine and cysteine proteases. The enzymatic activity can be assessed by measuring the increase in absorbance due to the release of p-nitroaniline upon hydrolysis of the peptide bond. This property is crucial for studying enzyme kinetics and specificity .
Kinetic Parameters
The kinetic parameters for this compound have been established in several studies. For instance, the Michaelis constant (K) has been reported to be approximately 1.7 mM, indicating its affinity for binding with specific proteases .
Enzyme | K (mM) | k | Substrate Specificity |
---|---|---|---|
Cathepsin G | 1.7 | Not specified | Membrane-bound and free forms |
Prolyl Endopeptidase | Not specified | Not specified | Active against immunogenic peptides |
Enzyme Activity Assays
This compound is extensively used in biochemical assays to evaluate protease activity. For example, studies have utilized this substrate to measure the activity of cathepsin G in human neutrophils, demonstrating its utility in immunological research .
Case Studies
-
Prolyl Endopeptidase Activity :
A study evaluated the specificity of prolyl endopeptidase using this compound compared to other substrates derived from gluten proteins. The results indicated that prolyl endopeptidase exhibited distinct preferences for certain peptide bonds, which has implications for understanding gluten intolerance mechanisms . -
Microbial Protease Studies :
Research on microbial proteases highlighted this compound's role as a substrate that allows for the characterization of enzyme activity across different pH levels. One study found that microbial proteases retained significant activity at pH levels relevant to gastric environments, suggesting potential applications in food science and digestive health .
常见问题
Basic Research Questions
Q. What is the structural and functional basis of Suc-Ala-Gln-Pro-Phe-pNA as a chromogenic substrate?
- Answer: this compound contains a p-nitroaniline (pNA) group linked to a peptide sequence. Upon enzymatic cleavage (e.g., by proteases or isomerases), pNA is released, producing a yellow color detectable at 405–410 nm via spectrophotometry. The peptide sequence determines substrate specificity; for example, this compound may target enzymes recognizing glutamine (Gln) or proline (Pro) residues in their active sites. Structural analogs like Suc-Ala-Ala-Pro-Phe-pNA (Km = 1.7 mM for cathepsin G) highlight the importance of residue selection in substrate design .
Q. How to design a basic enzymatic assay using this compound?
- Methodology:
Substrate Preparation: Dissolve in DMSO (e.g., 125 mg/mL) and dilute in assay buffer to avoid solubility issues .
Wavelength Selection: Use 405–410 nm for pNA detection.
Controls: Include negative controls (no enzyme) and positive controls (known enzyme activity).
Kinetic vs. Endpoint Assays: For continuous kinetics, monitor absorbance over time; for endpoint assays, terminate reactions with acidic solutions (e.g., 1% acetic acid).
- Reference protocols from similar substrates, such as Suc-Ala-Ala-Pro-Phe-pNA, which requires 1–5 mM substrate concentrations .
Q. What are common pitfalls in spectrophotometric measurements with this compound?
- Key Considerations:
- Interference: Hemoglobin or cellular debris in lysates may absorb at 405 nm. Centrifuge samples pre-measurement.
- DMSO Effects: High DMSO concentrations (>5%) can denature enzymes. Optimize solvent ratios .
- pH Sensitivity: Enzyme activity is pH-dependent. Validate buffer conditions (e.g., Tris-HCl vs. phosphate buffers) .
Advanced Research Questions
Q. How to determine kinetic parameters (Km, Vmax, kcat) using this compound?
- Protocol:
Substrate Titration: Test 0.1–10 mM substrate concentrations.
Data Fitting: Use Michaelis-Menten or Lineweaver-Burk plots. For example, Suc-Ala-Ala-Pro-Phe-pNA has a Km of 1.7 mM for cathepsin G, requiring nonlinear regression for accurate fitting .
Inhibitor Studies: Co-incubate with inhibitors (e.g., PMSF for serine proteases) to confirm specificity.
Q. How to resolve discrepancies in enzyme activity data between purified enzymes and cell lysates?
- Troubleshooting:
- Competing Enzymes: Lysates may contain proteases with overlapping specificity. Use selective inhibitors (e.g., E-64 for cysteine proteases) .
- Substrate Localization: Membrane-bound vs. free enzymes (e.g., cathepsin G in neutrophils) may require differential lysis protocols .
- Data Normalization: Express activity as units/mg total protein or per cell count.
Q. What strategies validate the specificity of Suc-Ala-Gln-Pro-Fhe-pNA for target enzymes?
- Approaches:
- Knockdown/Knockout Models: Compare activity in wild-type vs. enzyme-deficient cells.
- Cross-Reactivity Assays: Test substrate against related enzymes (e.g., Pin1 vs. other peptidyl-prolyl isomerases) .
- Structural Modeling: Predict enzyme-substrate interactions using tools like AutoDock or PyMOL.
Q. How to adapt this compound for high-throughput screening (HTS) of enzyme inhibitors?
- Optimization:
- Miniaturization: Use 96- or 384-well plates; validate Z’-factor >0.5 for robustness.
- Automation: Integrate liquid handlers for consistent substrate dispensing.
- Signal Stability: Ensure pNA signal remains linear within the assay window (e.g., 30–60 minutes) .
Q. Applications in Disease Models
Q. How to apply this compound in studying disease mechanisms (e.g., cancer, inflammation)?
- Case Study:
- Inflammation: Measure neutrophil-derived protease activity in rheumatoid arthritis models. Correlate activity with cytokine levels (e.g., IL-6, TNF-α) .
- Cancer: Profile Pin1 isomerase activity in tumor vs. normal tissues using Suc-Ala-Glu-Pro-Phe-pNA as a comparator .
Q. What are the limitations of using this compound in vivo or complex biological systems?
- Challenges:
- Bioavailability: The substrate may not penetrate cells or tissues effectively. Consider prodrug modifications.
- Metabolic Stability: pNA release may be confounded by endogenous nitroreductases. Validate with LC-MS .
Q. Data Presentation and Reproducibility
Q. How to ensure reproducibility of enzymatic assays with this compound?
- Best Practices:
- Detailed Metadata: Report substrate lot numbers, DMSO sources, and instrument calibration dates.
- Open Data: Share raw absorbance curves and analysis scripts via repositories like Zenodo .
- Replication: Perform triplicate experiments across independent batches .
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLALNSUIXPEGB-KMAVCZJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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